molecular formula C21H25N5O2S3 B12689394 Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-3-methyl-, 2-2-benzothiazolyl)hydrazide CAS No. 116854-94-5

Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-3-methyl-, 2-2-benzothiazolyl)hydrazide

Cat. No.: B12689394
CAS No.: 116854-94-5
M. Wt: 475.7 g/mol
InChI Key: QRZLRCVLTIJGOQ-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide is a complex organic compound with a unique structure that combines benzenesulfonic acid, cyclohexylamino, thioxomethyl, and benzothiazolyl groups

Preparation Methods

The synthesis of Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide involves multiple steps. The synthetic route typically starts with the preparation of the benzenesulfonic acid derivative, followed by the introduction of the cyclohexylamino and thioxomethyl groups. The final step involves the addition of the benzothiazolyl hydrazide moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thioxomethyl and benzothiazolyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide can be compared with similar compounds such as:

Properties

CAS No.

116854-94-5

Molecular Formula

C21H25N5O2S3

Molecular Weight

475.7 g/mol

IUPAC Name

1-[4-[(1,3-benzothiazol-2-ylamino)sulfamoyl]-2-methylphenyl]-3-cyclohexylthiourea

InChI

InChI=1S/C21H25N5O2S3/c1-14-13-16(11-12-17(14)23-20(29)22-15-7-3-2-4-8-15)31(27,28)26-25-21-24-18-9-5-6-10-19(18)30-21/h5-6,9-13,15,26H,2-4,7-8H2,1H3,(H,24,25)(H2,22,23,29)

InChI Key

QRZLRCVLTIJGOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NNC2=NC3=CC=CC=C3S2)NC(=S)NC4CCCCC4

Origin of Product

United States

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